

Unveiling the Cellular Targets of CT1113: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CT1113

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An In-depth Analysis of the Dual USP28/USP25 Inhibitor **CT1113** for Drug Development Professionals, Researchers, and Scientists.

Introduction

CT1113 is a potent, small-molecule inhibitor that has demonstrated significant anti-tumor activity across a range of preclinical cancer models. This technical guide provides a comprehensive overview of the cellular targets of **CT1113**, its mechanism of action, and the key experimental data supporting its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers in oncology, drug discovery, and translational medicine.

Primary Cellular Targets: USP28 and USP25

The primary cellular targets of **CT1113** are two closely related deubiquitinating enzymes (DUBs): Ubiquitin-Specific Protease 28 (USP28) and Ubiquitin-Specific Protease 25 (USP25). [1][2] **CT1113** acts as a dual inhibitor, potently targeting the catalytic activity of both enzymes. [2] Deubiquitinases play a critical role in cellular homeostasis by removing ubiquitin moieties from substrate proteins, thereby rescuing them from proteasomal degradation. By inhibiting USP28 and USP25, **CT1113** effectively promotes the degradation of key oncoproteins that are clients of these DUBs, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Quantitative Data Summary

The potency of **CT1113** has been evaluated in various cell-based assays. The following tables summarize the key quantitative data reported in the literature.

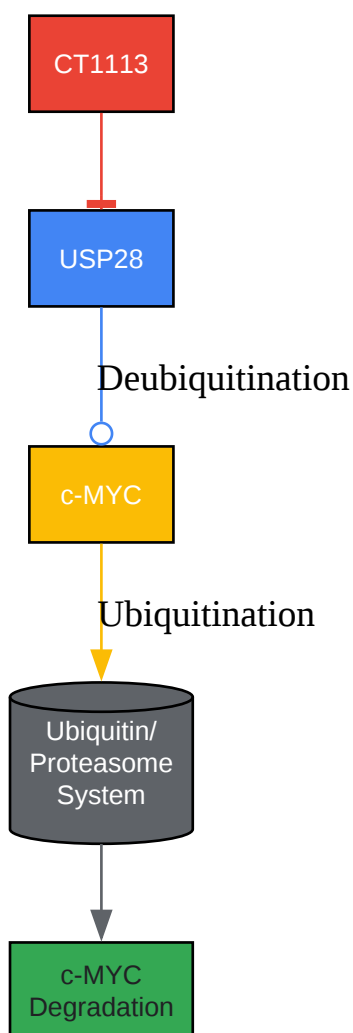
Cell Line	Assay Type	Metric	Value	Reference
HCT116 (Colon Cancer)	Cell Viability	EC50	~65 nM	[3]
HCT116 (USP25/28 Overexpression)	Cell Viability	EC50	92 nM	[3]
Ph+ ALL Cell Lines	Growth Inhibition	IC50	~200 nM	[4][5][6]
T-ALL Cell Lines	Apoptosis Induction	IC50	Varies by timepoint (24, 48, 72h)	[7]

Mechanism of Action and Signaling Pathways

Inhibition of USP28 and USP25 by **CT1113** leads to the destabilization and subsequent degradation of several critical oncoproteins. This action disrupts key signaling pathways essential for cancer cell survival and proliferation.

c-MYC Degradation Pathway

The oncoprotein c-MYC is a well-established substrate of USP28.[3] Inhibition of USP28 by **CT1113** leads to increased ubiquitination and proteasomal degradation of c-MYC, resulting in the downregulation of MYC target genes and suppression of tumor growth.[1][3]

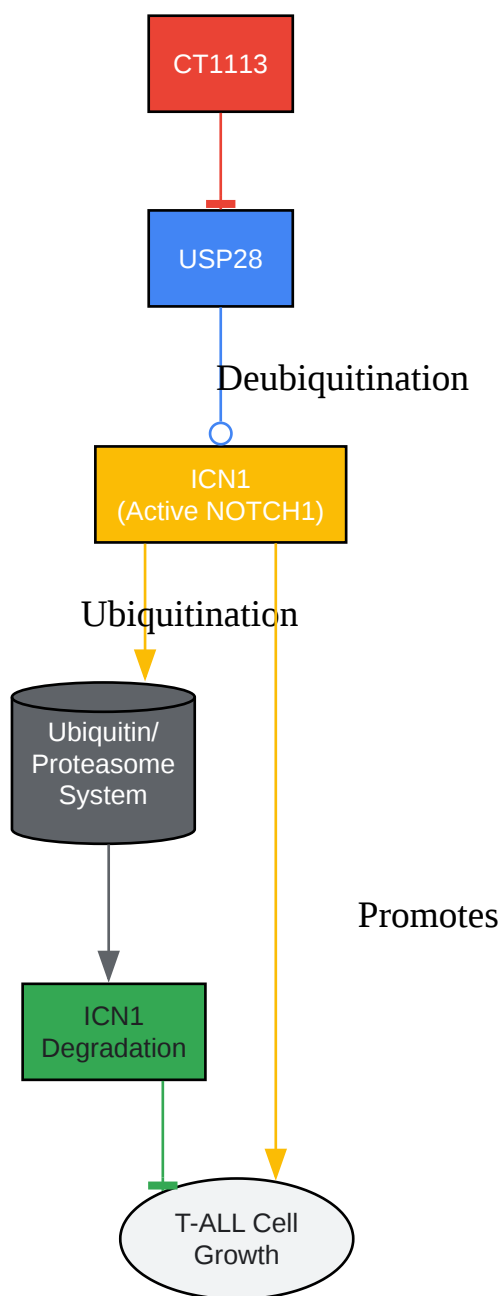


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Figure 1: CT1113-induced c-MYC degradation pathway.

NOTCH1 Signaling in T-ALL

In T-cell acute lymphoblastic leukemia (T-ALL), aberrant activation of the NOTCH1 signaling pathway is a common oncogenic driver. USP28 is known to regulate the stability of the active form of NOTCH1 (ICN1).^{[7][8]} By inhibiting USP28, **CT1113** promotes the degradation of ICN1, thereby suppressing NOTCH1 signaling and inhibiting the growth of T-ALL cells.^{[7][8]}



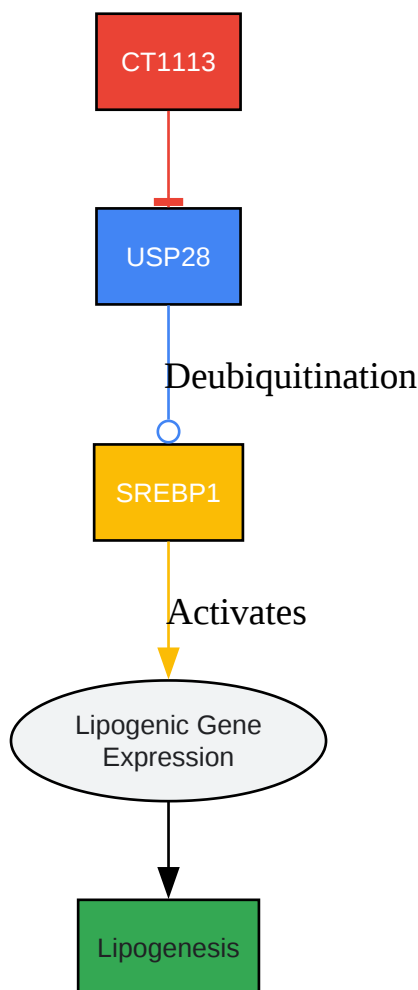
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Figure 2: Inhibition of NOTCH1 signaling in T-ALL by **CT1113**.

SREBP1-Mediated Lipogenesis

CT1113 has also been shown to affect cellular metabolism by targeting Sterol Regulatory Element-Binding Protein 1 (SREBP1), a key transcription factor in lipogenesis. USP28 regulates the stability of SREBP1, and its inhibition by **CT1113** leads to SREBP1 degradation

and a subsequent reduction in lipid synthesis, which is crucial for the rapid growth of cancer cells.[7][8]

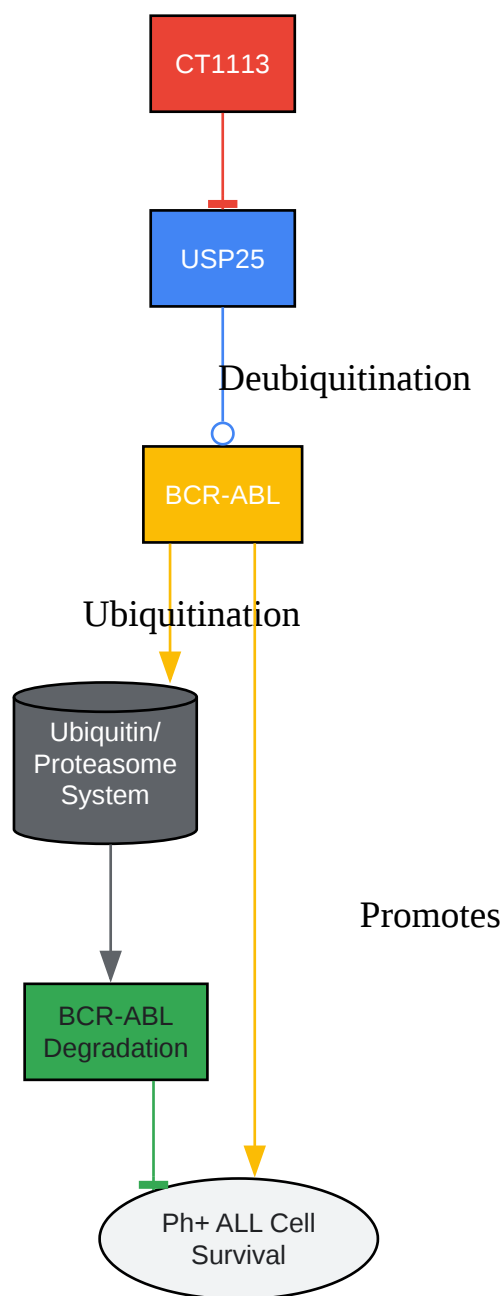


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Figure 3: CT1113-mediated suppression of SREBP1 and lipogenesis.

BCR-ABL Stability in Ph+ ALL

In Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), the fusion protein BCR-ABL is the primary oncogenic driver. **CT1113** has demonstrated efficacy in this context by targeting USP25, which has been shown to regulate the stability of BCR-ABL.[4][5][6] Inhibition of USP25 by **CT1113** increases the ubiquitination and subsequent proteasomal degradation of BCR-ABL, leading to the suppression of downstream signaling and apoptosis of Ph+ ALL cells.[4][5][6]



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Figure 4: CT1113-induced degradation of BCR-ABL in Ph+ ALL.

Experimental Protocols

The following sections provide representative protocols for key experiments used to characterize the cellular activity of **CT1113**. Note that these are generalized methods, and specific parameters may require optimization for different cell lines and experimental conditions.

In Vitro Deubiquitinase (DUB) Assay

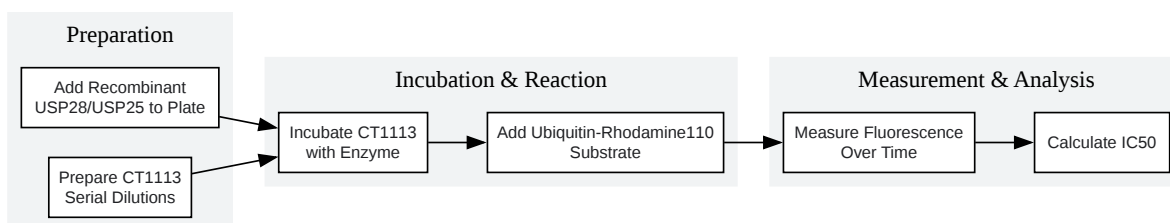
This assay is used to directly measure the inhibitory effect of **CT1113** on the enzymatic activity of USP28 and USP25.

Materials:

- Recombinant human USP28 and USP25 enzymes
- Ubiquitin-rhodamine110 substrate
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
- **CT1113** (serial dilutions)
- 384-well assay plates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **CT1113** in assay buffer.
- Add recombinant USP28 or USP25 enzyme to each well of a 384-well plate.
- Add the **CT1113** dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the ubiquitin-rhodamine110 substrate to each well.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) over time using a fluorescence plate reader.
- Calculate the rate of reaction for each inhibitor concentration.
- Determine the IC₅₀ value of **CT1113** by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.



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Figure 5: Workflow for an in vitro deubiquitinase assay.

Immunoprecipitation and Western Blotting for Ubiquitination

This protocol is designed to assess the ubiquitination status of a target protein (e.g., c-MYC) in cells treated with **CT1113**.

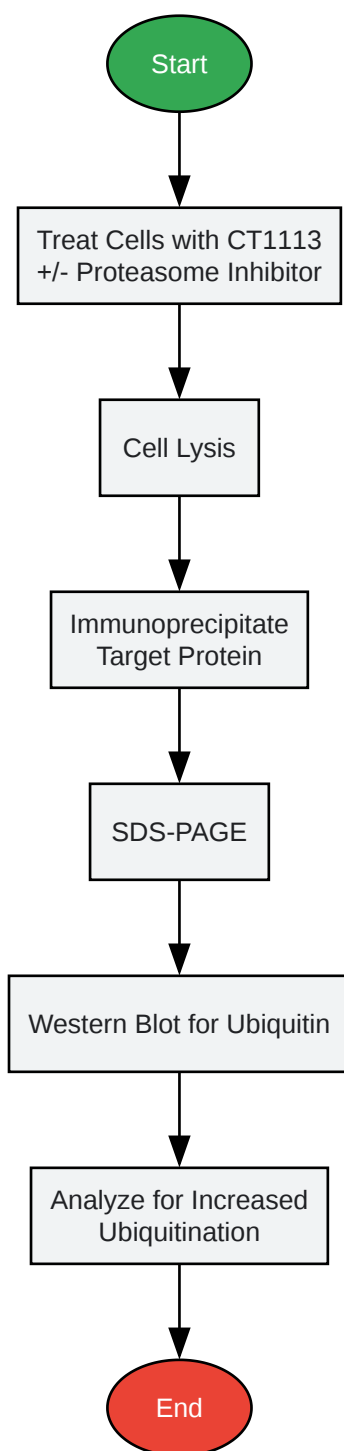
Materials:

- Cancer cell line of interest (e.g., HCT116)
- **CT1113**
- Proteasome inhibitor (e.g., MG132)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors
- Antibody against the target protein (for immunoprecipitation)
- Protein A/G agarose or magnetic beads
- Antibody against ubiquitin (for Western blotting)
- Secondary antibodies
- SDS-PAGE gels and Western blotting apparatus

- Chemiluminescent substrate

Procedure:

- Cell Treatment: Seed cells and allow them to adhere. Treat the cells with **CT1113** or vehicle control for the desired time. In the final hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
- Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
- Immunoprecipitation:
 - Pre-clear the cell lysates with protein A/G beads.
 - Incubate the pre-cleared lysates with an antibody specific to the target protein overnight at 4°C.
 - Add protein A/G beads to pull down the antibody-protein complexes.
 - Wash the beads extensively with lysis buffer to remove non-specific binding.
- Elution and Western Blotting:
 - Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and probe with a primary antibody against ubiquitin.
 - Incubate with an appropriate HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate. An increase in the high-molecular-weight smear in the **CT1113**-treated samples indicates increased ubiquitination of the target protein.



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Figure 6: Workflow for assessing protein ubiquitination.

Cell Viability Assay (MTS/MTT)

This assay measures the effect of **CT1113** on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

- Cancer cell line of interest
- **CT1113** (serial dilutions)
- 96-well cell culture plates
- MTS or MTT reagent
- Solubilization solution (for MTT assay)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with serial dilutions of **CT1113** or vehicle control.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
- If using MTT, add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the EC50 or IC50 value by plotting cell viability against **CT1113** concentration and fitting the data to a dose-response curve.

Conclusion

CT1113 is a potent dual inhibitor of USP28 and USP25 with promising anti-cancer activity. Its mechanism of action, which involves the targeted degradation of key oncoproteins such as c-MYC, NOTCH1, SREBP1, and BCR-ABL, provides a strong rationale for its continued development as a therapeutic agent. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic potential of **CT1113** in various cancer contexts.

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